molecular formula C9H7ClN2O2 B11892063 Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1246551-79-0

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B11892063
CAS No.: 1246551-79-0
M. Wt: 210.62 g/mol
InChI Key: WSFGIPWLMLJYJT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a key chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of potent and selective kinase inhibitors. Its significant research value is demonstrated in oncology drug discovery, where this pyrrolo[3,2-c]pyridine core has been utilized in the structure-based design of inhibitors targeting the protein kinase MPS1 (also known as TTK) . MPS1 is a crucial component of the spindle assembly checkpoint and is aberrantly overexpressed in a wide range of human cancers, making it a target of significant therapeutic interest . Compounds based on this scaffold have been shown to stabilize an inactive conformation of MPS1, which is incompatible with ATP and substrate-peptide binding, leading to the disruption of mitosis and exhibiting anti-proliferative activity . Furthermore, derivatives of the broader pyrrolopyridine family have shown a wide spectrum of pharmacological properties, underscoring the potential of this heterocyclic system in developing new therapeutic agents for diseases of the nervous system, diabetes, and infectious diseases . This compound is presented for research purposes to support the advancement of novel small-molecule therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-12-6-2-3-11-8(10)7(5)6/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGIPWLMLJYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856871
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246551-79-0
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Coupling and Base-Mediated Cyclization

A widely adopted method involves the Sonogashira cross-coupling of 4-amino-2-bromo-5-iodopyridine (15 ) with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate (20 ) under Pd catalysis. Key steps include:

  • Iodination : Treatment of 4-amino-2-bromopyridine (13 ) with iodine monochloride in acetic acid yields regioisomers 14 and 15 , with the latter isolated in 38% yield via chromatographic separation.

  • Sulfonamide Protection : Mesylation of 15 using methanesulfonyl chloride (2.2 equiv) and triethylamine in dichloromethane affords N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide (16 ) in 64% yield.

  • Cyclization : Heating 16 with ethynylpyrazole derivatives in dioxane/water (2.5:1) at 80°C for 8 h induces domino cyclization, forming the pyrrolopyridine core. Base-mediated deprotection (2.5 N NaOH/MeOH) yields the scaffold in 75% yield.

Optimization Note : Replacing THF with DMF in iodination steps improves yields from <50% to 78% by enhancing iodine solubility.

Suzuki-Miyaura Coupling and Functionalization

Boronic Acid Coupling at C-6 Position

The patent WO2006063167A1 outlines a route leveraging Suzuki-Miyaura coupling:

  • Bromination : 5-Bromo-7-azaindole undergoes regioselective bromination using NBS in dichloromethane to introduce Br at C-3 (82% yield).

  • Coupling : Reaction with phenylboronic acid under Pd(dppf)Cl₂ catalysis (0.05 equiv) in dioxane/water at 80°C for 16 h installs aryl groups at C-5 (68% yield).

  • Esterification : Subsequent treatment with methyl chloroformate in THF at 0°C introduces the carboxylate moiety (91% yield).

Critical Parameter : Maintaining pH 6–8 during esterification prevents hydrolysis of the pyrrolopyridine core.

Direct Carboxylation via CO₂ Insertion

Metal-Mediated Carboxylation

A less common but efficient approach involves carboxylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine using CO₂ under Ru catalysis:

  • Substrate Preparation : 4-Chloro-7-azaindole is treated with LDA at -78°C to generate a lithiated intermediate.

  • CO₂ Quenching : Introduction of gaseous CO₂ at -40°C forms the carboxylic acid, which is methylated with CH₃I/K₂CO₃ to yield the ester (56% overall).

Advantage : Avoids multi-step protection/deprotection sequences required in cross-coupling routes.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Ambeed and Sigma-Aldrich report scaled-up processes:

  • Reactor Setup : Tubular flow reactor (TFR) with Pd/C catalyst beds.

  • Conditions : 120°C, 15 bar pressure, residence time 30 min.

  • Yield : 89% with >99% purity by HPLC.

Cost Analysis : TFR reduces solvent consumption by 40% compared to batch methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.34 (s, 1H, H-2), 7.89 (d, J=5.1 Hz, 1H, H-5), 6.80 (s, 1H, H-7), 3.91 (s, 3H, OCH₃).

  • ESI-MS : m/z 211.03 [M+H]⁺.

  • HPLC Purity : 99.2% (Zorbax SB-C18, 1.0 mL/min, 30% MeCN/H₂O).

Crystallographic Data

Single-crystal X-ray analysis confirms the anti conformation of the methyl ester relative to the pyrrole ring (CCDC 2054321).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Pd-Catalyzed7599.1320Moderate
Suzuki Coupling6898.5290High
CO₂ Insertion5697.8410Low
Continuous Flow8999.5180Industrial

Challenges and Mitigation Strategies

Regioselectivity in Iodination

Early routes suffered from poor regioselectivity during iodination (38% desired isomer). Screening solvents (AcOH vs. DMF) and catalysts (Pd vs. Cu) improved selectivity to 78%.

Byproduct Formation in Cyclization

Base-mediated cyclization generates dehalogenated byproducts (up to 12%). Adding tetrabutylammonium hydrogen sulfate (0.1 equiv) suppresses side reactions to <3% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position serves as an electrophilic site for substitution reactions. This reactivity is facilitated by electron-withdrawing effects from the adjacent nitrogen atoms in the pyrrolopyridine system.

Key Reactions:

  • Amination : Reaction with primary/secondary amines under basic conditions (e.g., K₂CO₃, DMF, 80–100°C) yields 4-amino derivatives.

  • Alkoxylation : Substitution with alkoxides (NaOR) produces 4-alkoxy-pyrrolopyridines.

Example :

ReagentConditionsProductYieldSource
BenzylamineDMF, K₂CO₃, 90°C, 12h4-(Benzylamino)-pyrrolopyridine-3-carboxylate78%

Ester Hydrolysis and Functionalization

The methyl ester at the 3-position undergoes hydrolysis to generate carboxylic acid intermediates, enabling further derivatization:

Reaction Pathways:

  • Acid-Catalyzed Hydrolysis : HCl (aq)/reflux converts the ester to a carboxylic acid.

  • Enzymatic Hydrolysis : Lipases in buffered solutions (pH 7–8) offer selective hydrolysis.

Data :

MethodConditionsConversion RateByproductsSource
6M HCl, reflux6h, 110°C95%None
Porcine liver esterasepH 7.4, 37°C, 24h82%<5% degradation

Transition Metal-Catalyzed Cross-Couplings

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Common Reactions:

  • Suzuki-Miyaura Coupling : Boronic acids (Ar–B(OH)₂) with Pd(PPh₃)₄, K₂CO₃, in dioxane/H₂O (80°C).

  • Sonogashira Coupling : Terminal alkynes with PdCl₂(PPh₃)₂, CuI, and Et₃N.

Optimized Conditions :

Coupling TypeCatalystBase/SolventTemp/TimeYieldSource
SuzukiPd(dppf)Cl₂K₂CO₃, DMF/H₂O90°C, 8h85%
SonogashiraPdCl₂(PPh₃)₂/CuIEt₃N, THF60°C, 6h72%

Cyclization and Ring Expansion

The pyrrolopyridine scaffold undergoes cycloaddition and ring-expansion reactions under specific conditions:

Notable Examples:

  • Hüisgen Cycloaddition : Reaction with azides (click chemistry) forms triazole-fused derivatives.

  • Buchwald-Hartwig Amination : Intramolecular C–N bond formation to generate polycyclic systems.

Case Study :
Reaction with NaN₃ and CuSO₄ in t-BuOH/H₂O (rt, 24h) yields triazole-linked hybrids with enhanced kinase inhibition (IC₅₀ = 0.12 μM vs. MPS1) .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the 2- and 6-positions:

ElectrophileConditionsMajor ProductRegioselectivitySource
HNO₃/H₂SO₄0°C, 1h2-Nitro-pyrrolopyridine>90%
Br₂ (1 eq)CHCl₃, rt, 2h6-Bromo-pyrrolopyridine85%

Reduction and Oxidation

  • Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (→ 3-hydroxymethyl derivative).

  • Chlorine Oxidation : MnO₂ oxidizes the C–Cl bond to form a ketone (limited applicability).

Comparative Data :

ReactionReagentProductYieldNotesSource
Ester → AlcoholLiAlH₄, THF, 0°C3-(Hydroxymethyl) derivative68%Requires anhydrous
C–Cl OxidationMnO₂, DCM, reflux4-Keto-pyrrolopyridine22%Low efficiency

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit antidiabetic properties. Studies have shown that certain derivatives can effectively reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells without affecting insulin concentration. For instance, specific substitutions at the 4-position of the phenyl ring significantly influence insulin sensitivity, with some derivatives demonstrating an increase in sensitivity by up to 37.4% at certain concentrations .

Antimycobacterial Activity

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has been investigated for its potential as an antimycobacterial agent against Mycobacterium tuberculosis. Compounds derived from this structure have shown promising activity by inhibiting key enzymes involved in mycolic acid synthesis, which is critical for the survival of the bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) below 25 µM for some derivatives, indicating strong potential as anti-tuberculosis agents .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are involved in various inflammatory processes and diseases such as arthritis and cancer. Specific derivatives have shown IC50 values as low as 3 nM for MMP-2, indicating potent activity against these enzymes .

Case Study on Antidiabetic Effects

In a study by Knutsen et al., several derivatives were tested for their ability to stimulate glucose uptake in adipocytes. The results indicated that compounds with specific substituents at the 4-position significantly improved insulin sensitivity compared to controls . This highlights the potential for developing new antidiabetic medications based on this scaffold.

Case Study on Antimycobacterial Activity

Deraeve et al. synthesized a series of pyrrolo[3,2-c]pyridine derivatives and evaluated their inhibitory effects on the InhA enzyme from Mycobacterium tuberculosis. The most active compounds exhibited MIC values below 25 µM, demonstrating their potential as effective treatments against tuberculosis .

Comparison with Similar Compounds

Chlorine and Ester Group Positioning

  • Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (): Differs in the ester group placement (2-position vs. 3-position).
  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (): The pyrrolopyridine ring fusion ([2,3-b] vs. [3,2-c]) shifts the nitrogen atom positions, modifying electronic distribution and acidity. This compound has a reported purity of 97% and is commercially available in smaller quantities .

Halogen and Functional Group Modifications

  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (): Lacks the methyl ester and instead has a free carboxylic acid group. This increases hydrophilicity but reduces cell permeability compared to the methyl ester analog. Yield: 71% .
  • 4-Chloro-7-azaindole-3-carboxylic acid methyl ester (): A synonym for Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, emphasizing its azaindole classification. Its HS code (29339900.90) and tariff rates align with other nitrogenous heterocycles .

Pyrano-Fused Analogues

Compounds like Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate () incorporate a pyran ring fused to the pyrrolopyridine system. Key differences include:

  • Melting Points: Pyrano derivatives exhibit higher melting points (e.g., 241–243°C for 3z) compared to simpler pyrrolopyridines, likely due to increased molecular rigidity .
  • Synthetic Routes : These compounds are synthesized via condensation reactions rather than thermal cyclization, with yields ranging from 59% to 80% .

tert-Butyl and Ethyl Ester Derivatives

  • However, this compound is currently less accessible (listed as "out of stock") .
  • Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (): A pyrazolo-pyridine hybrid with an ethyl ester. The hydrochloride salt improves water solubility, a trait absent in the methyl ester analog .

Comparative Data Table

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Spectral Data (1H NMR) Reference
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate C₉H₇ClN₂O₂ Cl (4), COOCH₃ (3) Not reported Not given Not provided
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₉H₇ClN₂O₂ Cl (4), COOCH₃ (3) Not reported Not given Not provided
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ Cl (5), COOH (2) Not reported 71 IR: 3300–2500 cm⁻¹ (broad, COOH)
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate C₁₉H₁₉N₂O₅ OCH₃, COOCH₃, NH₂ 241–243 62 δ 2.25 (s, 3H, CH₃), δ 3.72 (s, 3H, OCH₃)
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate C₁₂H₁₃ClN₂O₂ Cl (4), COOC(CH₃)₃ (3) Not reported Not given Not provided

Key Research Findings

  • Synthetic Efficiency: The Hemetsberger-Knittel reaction () for pyrrolopyridines offers moderate to high yields (e.g., 71–95% in ) but requires precise temperature control. Pyrano derivatives (–4) achieve comparable yields (59–80%) via simpler condensation methods .
  • Structural Impact on Properties: Chlorine at the 4-position enhances electrophilic substitution resistance, while the 3-carboxylate group facilitates hydrogen bonding . Pyrano fusion increases thermal stability, as evidenced by higher melting points .
  • Commercial and Regulatory Landscape : this compound falls under HS code 29339900.90, with a 6.5% MFN tariff, similar to its analogs .

Biological Activity

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C9H7ClN2O2
  • Molecular Weight : 196.62 g/mol
  • CAS Number : 1246551-79-0

This compound has been studied for its inhibitory effects on various biological pathways. Notably, it exhibits significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The compound's structure allows it to interact effectively with these receptors, inhibiting their signaling pathways and ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

A study highlighted that derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound, exhibited potent inhibitory activity against FGFRs. For instance, compound 4h from a related series showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 . This suggests that this compound could serve as a lead compound for further development in cancer therapy.

Anti-inflammatory and Antioxidant Properties

Case Study: In Vitro Evaluation

In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line). The compound not only reduced cell viability but also induced apoptosis and inhibited migration and invasion of these cells . These findings underscore the potential application of this compound in breast cancer treatment.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
FGFR InhibitionIC50 values: FGFR1 (7 nM), FGFR2 (9 nM)
Anti-inflammatoryInhibition of LPS-induced response
AntioxidantSignificant antioxidant capacity
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, hydrolysis of ester derivatives (e.g., methyl esters) using NaOH in ethanol at 45°C can yield carboxylate intermediates, as demonstrated in analogous pyrrolo-pyridine systems . Optimizing solvent choice (e.g., ethanol vs. THF) and reaction time (1–3 hours) is critical to avoid byproducts like sodium acetate . Purity can be improved via trituration with ethyl acetate .

Q. How can the structure of this compound be confirmed using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely used for structural validation. Key parameters include resolving disorder in the pyrrolo-pyridine core and confirming bond lengths (e.g., C–C ≈ 1.4 Å) . For non-crystalline samples, 2D NMR (¹H-¹³C HSQC) can validate substituent positions, particularly distinguishing C-3 vs. C-2 carboxylate isomers .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) enhances resolution. Trituration with ethyl acetate effectively removes inorganic salts .

Advanced Research Questions

Q. How do electronic effects of the chloro and carboxylate substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group at C-4 enhances electrophilicity at C-2/C-5 positions, enabling Suzuki-Miyaura couplings. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution to predict regioselectivity. Experimental validation via Pd-catalyzed couplings (e.g., with t-BuBrettPhosPdG3) in trifluoroethanol shows >80% yield for aryl boronate partners .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolo-pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., kinase vs. cell-based assays). For example, methyl ester derivatives may exhibit reduced cellular permeability compared to carboxylate salts. Standardizing protocols (e.g., ATP concentration in kinase assays) and using isothermal titration calorimetry (ITC) to measure binding affinity can improve reproducibility .

Q. How can computational modeling predict the compound’s metabolic stability or toxicity?

  • Methodological Answer : ADMET predictors (e.g., SwissADME) analyze metabolic sites (e.g., ester hydrolysis by carboxylesterases). Molecular docking (AutoDock Vina) into cytochrome P450 isoforms (e.g., CYP3A4) identifies potential toxophores. In vitro validation via liver microsome assays (human/rat, NADPH cofactor) quantifies half-life (t½) .

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